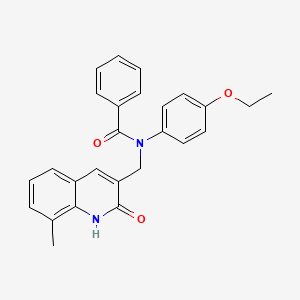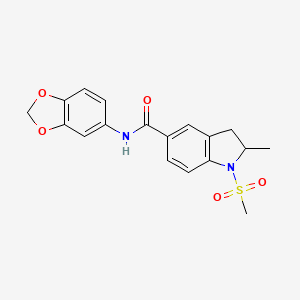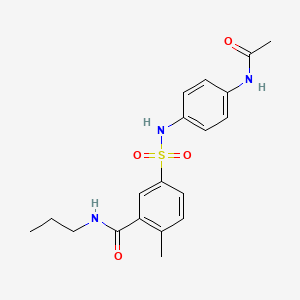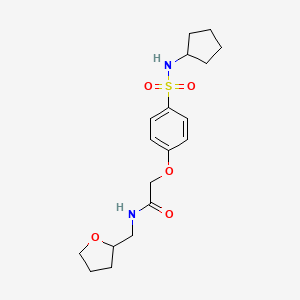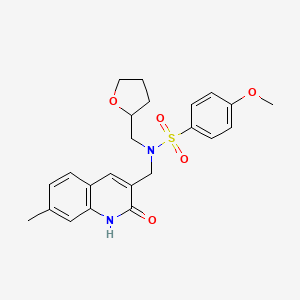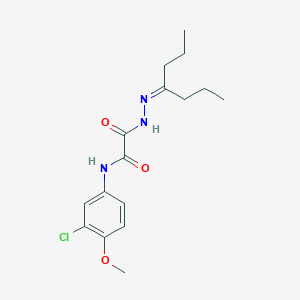
N-(3-chloro-4-methoxyphenyl)-1-(N'-cyclopentylidenehydrazinecarbonyl)formamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-chloro-4-methoxyphenyl)-1-(N'-cyclopentylidenehydrazinecarbonyl)formamide, also known as CPHPC, is a synthetic compound that has been studied for its potential therapeutic applications in various diseases.
Mechanism of Action
The mechanism of action of N-(3-chloro-4-methoxyphenyl)-1-(N'-cyclopentylidenehydrazinecarbonyl)formamide involves its binding to SAP, a protein that contributes to the formation of amyloid deposits in various organs. By binding to SAP, N-(3-chloro-4-methoxyphenyl)-1-(N'-cyclopentylidenehydrazinecarbonyl)formamide can enhance the clearance of amyloid deposits and potentially improve the symptoms of various diseases.
Biochemical and Physiological Effects:
N-(3-chloro-4-methoxyphenyl)-1-(N'-cyclopentylidenehydrazinecarbonyl)formamide has been shown to have various biochemical and physiological effects. It can bind to SAP and enhance the clearance of amyloid deposits in various organs. It can also reduce inflammation and improve insulin sensitivity in the body.
Advantages and Limitations for Lab Experiments
One advantage of using N-(3-chloro-4-methoxyphenyl)-1-(N'-cyclopentylidenehydrazinecarbonyl)formamide in lab experiments is its potential therapeutic applications in various diseases. However, N-(3-chloro-4-methoxyphenyl)-1-(N'-cyclopentylidenehydrazinecarbonyl)formamide has some limitations in lab experiments such as its stability and solubility in water.
Future Directions
There are several future directions for N-(3-chloro-4-methoxyphenyl)-1-(N'-cyclopentylidenehydrazinecarbonyl)formamide research. One direction is to further investigate its potential therapeutic applications in various diseases such as Alzheimer's disease, systemic amyloidosis, and type 2 diabetes. Another direction is to develop more stable and soluble forms of N-(3-chloro-4-methoxyphenyl)-1-(N'-cyclopentylidenehydrazinecarbonyl)formamide for use in lab experiments and potential clinical applications. Additionally, further studies are needed to investigate the long-term effects of N-(3-chloro-4-methoxyphenyl)-1-(N'-cyclopentylidenehydrazinecarbonyl)formamide on the body.
Synthesis Methods
N-(3-chloro-4-methoxyphenyl)-1-(N'-cyclopentylidenehydrazinecarbonyl)formamide can be synthesized by the reaction of 3-chloro-4-methoxybenzoyl chloride with cyclopentylidenehydrazinecarbonyl chloride in the presence of a base. The resulting product is then purified using column chromatography to obtain pure N-(3-chloro-4-methoxyphenyl)-1-(N'-cyclopentylidenehydrazinecarbonyl)formamide.
Scientific Research Applications
N-(3-chloro-4-methoxyphenyl)-1-(N'-cyclopentylidenehydrazinecarbonyl)formamide has been studied for its potential therapeutic applications in various diseases such as systemic amyloidosis, Alzheimer's disease, and type 2 diabetes. In systemic amyloidosis, N-(3-chloro-4-methoxyphenyl)-1-(N'-cyclopentylidenehydrazinecarbonyl)formamide has been shown to bind to serum amyloid P component (SAP), a protein that contributes to the formation of amyloid deposits in various organs. By binding to SAP, N-(3-chloro-4-methoxyphenyl)-1-(N'-cyclopentylidenehydrazinecarbonyl)formamide can enhance the clearance of amyloid deposits and potentially improve the symptoms of systemic amyloidosis.
In Alzheimer's disease, N-(3-chloro-4-methoxyphenyl)-1-(N'-cyclopentylidenehydrazinecarbonyl)formamide has been studied for its potential to target beta-amyloid, a protein that is associated with the formation of plaques in the brain. N-(3-chloro-4-methoxyphenyl)-1-(N'-cyclopentylidenehydrazinecarbonyl)formamide can bind to SAP, which in turn binds to beta-amyloid and enhances its clearance from the brain.
In type 2 diabetes, N-(3-chloro-4-methoxyphenyl)-1-(N'-cyclopentylidenehydrazinecarbonyl)formamide has been studied for its potential to improve insulin sensitivity. N-(3-chloro-4-methoxyphenyl)-1-(N'-cyclopentylidenehydrazinecarbonyl)formamide can bind to SAP, which can reduce inflammation and improve insulin sensitivity in the body.
properties
IUPAC Name |
N-(3-chloro-4-methoxyphenyl)-N'-(heptan-4-ylideneamino)oxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22ClN3O3/c1-4-6-11(7-5-2)19-20-16(22)15(21)18-12-8-9-14(23-3)13(17)10-12/h8-10H,4-7H2,1-3H3,(H,18,21)(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMSFEBMCIZZMRL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=NNC(=O)C(=O)NC1=CC(=C(C=C1)OC)Cl)CCC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22ClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.82 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



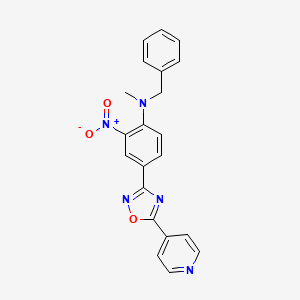
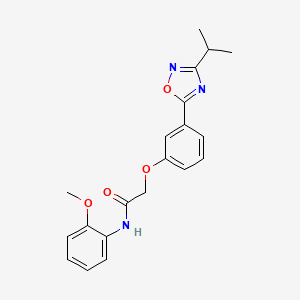
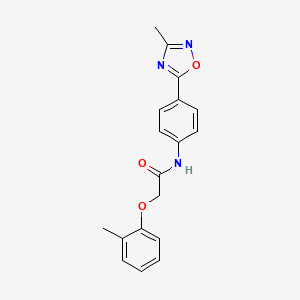

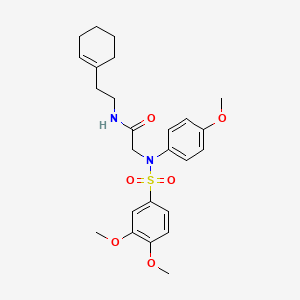
![N-(1-ethyl-7-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)isobutyramide](/img/structure/B7704863.png)
